molecular formula C12H15BrO3 B8576651 Ethyl 2-(2-bromomethylphenoxy)propionate CAS No. 74225-90-4

Ethyl 2-(2-bromomethylphenoxy)propionate

Cat. No. B8576651
Key on ui cas rn: 74225-90-4
M. Wt: 287.15 g/mol
InChI Key: VJOIXAALPHWLCK-UHFFFAOYSA-N
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Patent
US04918081

Procedure details

A mixture of 6 g (0.029 mol) of ester obtained from step A, 5.6 g (0.031 mol) of N-bromosuccinimide and 100 mg of benzoyl peroxide in 100 ml of CCl4 is heated to reflux while irradiated with a sun-lamp, for 1 hour. The reaction mixture is cooled down and filtered to dryness to give ethyl 2-(2-bromomethylphenoxy)propionate which is used directly in the next step.
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[O:4][CH:5]([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7].[Br:16]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:16][CH2:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[O:4][CH:5]([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC1=C(OC(C(=O)OCC)C)C=CC=C1
Name
Quantity
5.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
while irradiated with a sun-lamp, for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled down
FILTRATION
Type
FILTRATION
Details
filtered to dryness

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(OC(C(=O)OCC)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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